molecular formula C14H17N3O2 B7842125 3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione

3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B7842125
M. Wt: 259.30 g/mol
InChI Key: KZZRBAAURFQWNA-UHFFFAOYSA-N
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Description

3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione is a complex organic compound characterized by its quinazolinedione core and a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione typically involves multiple steps, starting with the formation of the quinazolinedione core. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives. The pyrrolidinyl ethyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer and neurological disorders.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can be harnessed to develop new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinazolinedione derivatives: These compounds share the quinazolinedione core but differ in their substituents and functional groups.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring can have similar biological activities but differ in their overall structure and reactivity.

Uniqueness: 3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione is unique due to its specific combination of the quinazolinedione core and the pyrrolidinyl ethyl group. This combination provides distinct chemical and biological properties that set it apart from other similar compounds.

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Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13-11-5-1-2-6-12(11)15-14(19)17(13)10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRBAAURFQWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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